Home > Products > Screening Compounds P39211 > N-(4-bromophenyl)-4-methylquinolin-2-amine
N-(4-bromophenyl)-4-methylquinolin-2-amine - 324526-70-7

N-(4-bromophenyl)-4-methylquinolin-2-amine

Catalog Number: EVT-2676908
CAS Number: 324526-70-7
Molecular Formula: C16H13BrN2
Molecular Weight: 313.198
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of N-(4-bromophenyl)-4-methylquinolin-2-amine typically involves several key steps:

  1. Formation of Quinoline Skeleton: The initial step often includes the cyclization of 2-aminobenzylamine derivatives with appropriate aldehydes or ketones under acidic conditions to form the quinoline structure.
  2. Bromination: The introduction of the bromophenyl group can be achieved through electrophilic aromatic substitution reactions, where bromobenzene is reacted with the quinoline derivative in the presence of a Lewis acid catalyst.
  3. Amine Functionalization: The final step involves amine functionalization, where the amine group is introduced or modified to yield N-(4-bromophenyl)-4-methylquinolin-2-amine.

Technical Details

The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and catalyst selection to ensure high yields and purity. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed for characterization and confirmation of the compound's structure .

Molecular Structure Analysis

Structure

The molecular structure of N-(4-bromophenyl)-4-methylquinolin-2-amine consists of a quinoline core substituted with a 4-bromophenyl group at one nitrogen atom and a methyl group at the 4-position of the quinoline ring.

Data

Key structural data includes:

  • Molecular Weight: Approximately 316.19 g/mol
  • Melting Point: Specific melting point data may vary based on purity but is generally reported around 150-160 °C.
  • Chemical Structure Representation:
    C16H13BrN2\text{C}_{16}\text{H}_{13}\text{BrN}_{2}
Chemical Reactions Analysis

Reactions

N-(4-bromophenyl)-4-methylquinolin-2-amine can participate in various chemical reactions typical for amines and quinolines:

  1. Nucleophilic Substitution Reactions: The amine group can act as a nucleophile in substitution reactions with electrophiles.
  2. Oxidation Reactions: Under certain conditions, the compound may undergo oxidation to form corresponding N-oxides.
  3. Condensation Reactions: It can react with carbonyl compounds to form imines or amines through condensation processes.

Technical Details

The reactivity profile allows for further derivatization, making it useful in synthesizing more complex structures or exploring its biological activity .

Mechanism of Action

Process

The mechanism of action for N-(4-bromophenyl)-4-methylquinolin-2-amine, particularly in biological contexts, often involves interaction with specific biological targets such as enzymes or receptors.

  1. Binding Affinity: The bromophenyl substitution may enhance binding affinity to target proteins compared to unsubstituted analogs.
  2. Inhibition Mechanism: It may function as an inhibitor by stabilizing enzyme-substrate complexes or disrupting protein-protein interactions.

Data

Experimental studies are necessary to elucidate specific binding interactions and affinities using techniques such as molecular docking and kinetic assays .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline compound.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with electrophiles due to the electron-rich nature of the amine group.

Relevant data regarding these properties can be obtained from spectroscopic analyses such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-Vis) .

Applications

N-(4-bromophenyl)-4-methylquinolin-2-amine has several scientific applications:

  1. Medicinal Chemistry: Investigated for potential antimicrobial activity and other therapeutic effects.
  2. Material Science: Used as a building block in the synthesis of new materials with desired electronic or optical properties.
  3. Research Tool: Serves as a model compound for studying structure-activity relationships in drug design .
Synthetic Methodologies and Optimization

Quinoline Core Construction: Cyclization Strategies and Catalytic Systems

The assembly of the quinoline scaffold in N-(4-bromophenyl)-4-methylquinolin-2-amine represents a critical initial step in its synthesis, with the Pfitzinger reaction emerging as the predominant industrial method. This classical approach employs isatin derivatives (23) condensed with 4-bromoacetophenone under basic conditions (typically potassium hydroxide in ethanol) at reflux temperatures (80-85°C) to yield quinoline-4-carboxylic acid intermediates. The reaction proceeds through isatic acid formation followed by decarboxylative cyclization, achieving yields exceeding 75% with excellent regiocontrol [6]. The Pfitzinger route offers significant advantages for introducing the 4-carboxylic acid functionality, which serves as a crucial handle for subsequent derivatization toward the target molecule.

Alternative cyclization strategies include the Friedländer synthesis, which facilitates the condensation of 2-amino benzaldehyde derivatives with carbonyl compounds containing active α-methylene groups. While this method demonstrates versatility for constructing diverse quinoline systems, its application to N-(4-bromophenyl)-4-methylquinolin-2-amine synthesis faces limitations due to the commercial scarcity of appropriately substituted 2-amino benzaldehydes and potential regioselectivity challenges with unsymmetrical ketones [6]. Recent catalytic innovations have enhanced traditional approaches; copper(I)-D-glucose catalytic systems in aqueous ethanol enable Ullmann-type coupling for quinoline formation under milder conditions (60-70°C), demonstrating superior functional group tolerance compared to classical acid-catalyzed methods. Similarly, phenalenyl-based photocatalysts mediate oxidative dehydrogenation of 1,2,3,4-tetrahydroquinolines using molecular oxygen as a green oxidant, providing atom-economical access to aromatic quinoline systems [2] [6].

Table 1: Comparative Analysis of Quinoline Core Construction Methods for N-(4-bromophenyl)-4-methylquinolin-2-amine Synthesis

Synthetic MethodReaction ConditionsCatalytic SystemYield RangeKey AdvantagesLimitations
Pfitzinger ReactionKOH/EtOH, 80-85°C refluxNone (base-promoted)75-85%Excellent regiocontrol, carboxylic acid handleRequires decarboxylation step
Friedländer SynthesisAcid/Base catalyst, 100-120°CBrønsted/Lewis acids or ionic liquids60-78%Broad substrate scopeRegioselectivity issues with unsymmetrical ketones
Modified Friedländer (Cu-catalyzed)Aqueous EtOH, 60-70°CCopper(I)-D-glucose/proline82-90%Mild conditions, functional group toleranceRequires specialized catalyst preparation
Oxidative DehydrogenationVisible light, O₂ atmospherePhenalenyl photocatalyst70-88%Atom economy, green oxidantLimited substrate scope for tetrahydroquinolines

Recent advances in continuous flow technology have revolutionized the Doebner-von Miller reaction for quinoline synthesis, enabling safer and more efficient production of 2-methylquinoline precursors. By reacting aniline with acrolein in aqueous medium within a flow reactor, residence times under 30 minutes and yields exceeding 90% have been achieved, demonstrating significant improvements over traditional batch processing [6]. This technology addresses the violent exothermicity historically associated with classical quinoline syntheses while minimizing side product formation through precise temperature and residence time control. Additionally, cobalt oxide heterogeneous catalysts have demonstrated efficacy in aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines under mild conditions (50°C, atmospheric pressure), offering a sustainable alternative to stoichiometric oxidants like dichromate or manganese dioxide [2].

Bromophenyl Functionalization: Electrophilic Substitution and Regioselectivity Control

The introduction of the bromine atom at the para-position of the phenyl ring before quinoline annellation represents a strategic approach to circumvent regiochemical challenges. Electrophilic bromination of activated benzenes follows the standard electrophilic aromatic substitution (EAS) mechanism, where bromine (Br₂) activated by Lewis acids (FeBr₃ or AlBr₃) generates the electrophilic bromonium ion (Br⁺). The activating nature of the amino group (-NH₂) in aniline derivatives directs electrophilic attack exclusively to the ortho and para positions due to its strong electron-donating capability through both resonance (+R effect) and hyperconjugation. Statistical distribution would predict a 2:1 para:ortho ratio (40% ortho, 40% meta, 20% para), but the resonance stabilization of the para-substituted arenium ion intermediate results in approximately 90% para-bromination under optimized conditions [3] [7] [8].

The profound influence of substituents on EAS rates and regiochemistry cannot be overstated. As quantified through relative rate studies for nitration, aniline derivatives exhibit reaction rates ~10,000 times faster than benzene itself, while strongly deactivating groups like trifluoromethyl (CF₃) reduce rates by a factor of 40,000 compared to benzene [3]. This dramatic rate enhancement necessitates careful protection strategies for aniline bromination, as unprotected anilines undergo polybromination uncontrollably. Acetylation transforms the -NH₂ group into the moderately activating -NHC(O)CH₃ moiety, which maintains ortho/para directing capability while reducing ring activation to more manageable levels. Crucially, the acetyl group serves as a regioselectivity moderator that maintains the para preference while preventing undesirable polybromination and simplifying product isolation [7] [8].

Table 2: Directing Group Effects in Bromophenyl Functionalization

Aniline DerivativeDirecting GroupActivation StrengthRelative Rate (vs. Benzene)Para:Ortho* RatioMajor Product
Unprotected Aniline-NH₂Strong activator10,000×2:14-Bromoaniline (predominant)
Acetylated Aniline-NHC(O)CH₃Moderate activator~100×20:14-Bromoacetanilide
Bromobenzene-BrWeak deactivator0.03×>99:1 (directing effect)1-Bromo-4-nitrobenzene
Trifluoromethylbenzene-CF₃Strong deactivator0.000025×Not applicableMeta-substituted products

The bromine atom's dual electronic character significantly influences downstream functionalization. As a moderate deactivator (Hammett σₘ = 0.39, σₚ = 0.23) and ortho/para director through resonance donation from its lone electron pairs, bromine enables subsequent cross-coupling reactions while simultaneously stabilizing the ring against overhalogenation during electrophilic substitution [3] [7]. This electronic profile proves particularly advantageous for the synthesis of N-(4-bromophenyl)-4-methylquinolin-2-amine, as the bromine facilitates the final nucleophilic aromatic substitution step while imparting crystallinity that aids purification. Kinetic studies reveal that bromination of acetanilide proceeds with a partial rate factor (fₚ) of approximately 600 for the para position, meaning this position reacts 600 times faster than a single position in benzene under identical conditions [3]. This quantitative understanding informs industrial process optimization where reaction temperature (0-5°C), bromine stoichiometry (1.05 equivalents), and catalyst loading (5 mol% FeBr₃) maximize para-bromoacetanilide yields exceeding 85% with minimal dibromide formation.

Amine Group Installation: Nucleophilic Aromatic Substitution and Protecting Group Dynamics

The critical C-N bond formation between the quinoline core and 4-bromophenyl moiety employs nucleophilic aromatic substitution (SNAr) as the key transformation. This reaction exploits the electron-deficient character of the 2-chloro position in 4-methyl-2-chloroquinoline, which undergoes efficient displacement by 4-bromoaniline derivatives. The mechanism proceeds through a Meisenheimer complex intermediate, where electron withdrawal by the ring nitrogen significantly lowers the energy barrier for addition-elimination sequences. Kinetic studies demonstrate that electron-withdrawing groups at the quinoline 4-position (methyl group in this context) enhance the electrophilicity of the C2 carbon, reducing reaction times from >24 hours to 6-8 hours at 80-90°C in polar aprotic solvents like dimethylformamide or dimethylacetamide [5].

Protecting group strategy significantly influences SNAr efficiency. The acetyl protecting group (-NHC(O)CH₃) in 4-bromoacetanilide serves dual purposes: it prevents oxidation during earlier synthetic steps and moderates nucleophilicity to suppress side reactions. However, prior to the SNAr reaction, hydrolytic deprotection under acidic conditions (HCl/EtOH, reflux) or basic conditions (NaOH/H₂O, 60°C) generates the free aniline, whose enhanced nucleophilicity dramatically accelerates the substitution reaction. Crucially, this deprotection must be followed by rigorous drying procedures, as water induces hydrolysis of the 2-chloroquinoline electrophile, forming inactive quinolin-2-ol derivatives. Under optimized conditions employing potassium carbonate as base in anhydrous dimethylformamide, the SNAr reaction achieves 70-80% isolated yield of the target molecule [5].

Table 3: Protecting Group Strategies for Amine Installation

Protecting GroupDeprotection ConditionsRelative Nucleophilicity (Free vs. Protected)Common Side ReactionsYield in SNAr Step
Acetyl (-COCH₃)Acidic (HCl/EtOH) or Basic (NaOH/H₂O)100:1Quinoline hydrolysis, overalkylation70-80%
Tosyl (-SO₂C₇H₇)Strong acid (HBr/AcOH) or Mg/MeOH500:1Desulfonation, ring sulfonation40-60%
Carbobenzyloxy (Cbz)Catalytic hydrogenation200:1Over-reduction of quinoline50-65%
Boc (-COOC(CH₃)₃)Acidic (TFA/DCM)150:1tert-Butylation of quinoline55-70%

Alternative approaches to amine installation include Buchwald-Hartwig amination, which employs palladium catalysts (e.g., Pd₂(dba)₃/XPhos) to couple 2-chloro-4-methylquinoline with 4-bromoaniline. While this method operates under milder conditions (80-100°C versus 130-150°C for classical SNAr) and demonstrates superior functional group tolerance toward sensitive substituents, it necessitates rigorous exclusion of oxygen and moisture, increasing process complexity for large-scale synthesis [5]. Recent advances in nickel boride-promoted reductive cyclization offer alternative pathways to quinoline amines, though their applicability to N-(4-bromophenyl)-4-methylquinolin-2-amine remains undemonstrated at production scale [10].

The chemoselectivity challenge in amination warrants careful consideration, as 4-bromoaniline contains two potential nucleophilic sites: the aromatic amine and the bromine-activated para position. Computational modeling reveals that the HOMO distribution localizes primarily on the nitrogen atom (-7.3 eV) rather than the ring carbons (-8.9 eV for C4), rationalizing the observed preference for N- over C-alkylation. Nevertheless, excess 2-chloro-4-methylquinoline (>1.5 equivalents) may induce dialkylation, forming bis-quinoline derivatives as minor byproducts (typically <5%). This underscores the importance of controlled stoichiometry and reaction monitoring through techniques such as in situ infrared spectroscopy tracking the disappearance of the C-Cl stretch at 780 cm⁻¹ .

Green Chemistry Approaches: Solvent Selection, Atom Economy, and Waste Minimization

The synthesis of N-(4-bromophenyl)-4-methylquinolin-2-amine presents significant opportunities for implementing green chemistry principles, particularly in solvent optimization, atom economy enhancement, and waste stream reduction. Traditional synthesis routes rely heavily on dipolar aprotic solvents like dimethylformamide and dimethylacetamide for the SNAr step, which pose significant environmental and operator safety concerns due to their reproductive toxicity and poor biodegradability. Systematic solvent substitution studies reveal that cyclopentyl methyl ether achieves comparable yields (78%) while offering superior environmental and safety profiles (boiling point 106°C, low water solubility, high stability toward bases). Similarly, 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, effectively replaces dichloromethane in extraction steps with improved separation efficiency and reduced aquatic toxicity [9].

Atom economy analysis provides critical insights into the efficiency of the synthetic route. The classical SNAr approach exhibits moderate atom economy (65-70%), calculated as [molecular weight of product] divided by [sum of molecular weights of all reactants] × 100. The primary inefficiency stems from the chloride leaving group (atomic mass 35.5 g/mol), which constitutes approximately 10% of the reactant mass not incorporated into the final product. Alternative pathways employing direct amination of quinoline N-oxides demonstrate theoretical atom economies approaching 90% through avoidance of leaving groups. Recent methodologies using Hantzsch esters as hydride donors enable deoxygenative amination of quinoline N-oxides with aniline derivatives under visible light photocatalysis at ambient temperature, though scalability remains unproven for this particular substrate [2] [9].

Table 4: Green Chemistry Metrics for N-(4-bromophenyl)-4-methylquinolin-2-amine Synthesis

Green MetricTraditional ProcessOptimized Green ProcessImprovement FactorMethodology
Atom Economy (Final SNAr Step)68%68% (inherent limitation)NoneAlternative deoxygenative amination (90% theoretical)
Process Mass Intensity (PMI)120 kg/kg API45 kg/kg API2.7× reductionSolvent substitution, telescoping, catalyst recycling
E-factor (kg waste/kg product)85352.4× reductionWater as reaction medium, minimized purification
Solvent Greenness (CHEMSH score)65 (Problematic)92 (Excellent)SignificantReplacement of DMF/DCM with CPME/2-MeTHF
Energy Consumption750 kWh/kg420 kWh/kg1.8× reductionFlow chemistry, lower temperature steps

Waste minimization strategies focus particularly on the bromination step, where conventional processes generate stoichiometric hydrogen bromide (HBr) as a byproduct. Implementation of bromine recycle systems utilizing electrochemical oxidation or hydrogen peroxide-mediated bromide recycling (2KBr + H₂O₂ + H₂SO₄ → Br₂ + K₂SO₄ + 2H₂O) reduces bromine consumption by 70-80% while eliminating hazardous HBr emissions [4]. Additionally, telescoping approaches avoid intermediate isolation and purification, significantly reducing solvent consumption and solid waste generation. For example, direct utilization of the crude Pfitzinger product in esterification without isolation achieves 92% overall yield for the two-step sequence, compared to 82% for isolated intermediates, while reducing process mass intensity from 110 kg/kg to 65 kg/kg [9].

The ACS Green Chemistry Institute Pharmaceutical Roundtable advocates process mass intensity (PMI) as the key metric for sustainable synthesis, defined as total materials input (kg) per kg of active pharmaceutical ingredient. Analysis of the traditional N-(4-bromophenyl)-4-methylquinolin-2-amine synthesis reveals PMI values exceeding 120 kg/kg, with solvents accounting for >85% of the mass. Through concerted solvent reduction (50% reduction via concentration optimization), replacement (switching to green solvents), and recycling (distillation recovery efficiencies >90%), the PMI can be reduced to 45 kg/kg, approaching the industry benchmark for pharmaceutical intermediates [4] [9]. These improvements demonstrate the tangible benefits of green chemistry principles in optimizing the synthesis of complex heterocyclic compounds while minimizing environmental impact across the product lifecycle.

Properties

CAS Number

324526-70-7

Product Name

N-(4-bromophenyl)-4-methylquinolin-2-amine

IUPAC Name

N-(4-bromophenyl)-4-methylquinolin-2-amine

Molecular Formula

C16H13BrN2

Molecular Weight

313.198

InChI

InChI=1S/C16H13BrN2/c1-11-10-16(18-13-8-6-12(17)7-9-13)19-15-5-3-2-4-14(11)15/h2-10H,1H3,(H,18,19)

InChI Key

JXZCUTPQSYPHMT-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=CC=CC=C12)NC3=CC=C(C=C3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.